molecular formula C19H16N4O4 B11612845 ethyl 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11612845
M. Wt: 364.4 g/mol
InChI Key: UUEJIXDWJXAMNI-UHFFFAOYSA-N
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Description

Ethyl 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its intricate molecular architecture, featuring a fused triazatricyclic core, makes it a valuable scaffold for the development of novel pharmacological agents. While specific biological data for this exact analog is limited in the public domain, its structure is highly analogous to a class of compounds known to exhibit potent and selective inhibition of various protein kinases. Kinases are critical enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Researchers can utilize this compound as a key intermediate or a core structure for designing and synthesizing new kinase inhibitors. Its mechanism of action, inferred from structural analogs, likely involves binding to the ATP-binding pocket of target kinases, thereby preventing phosphorylation and subsequent signal transduction. This makes it a crucial tool for probing kinase function in biochemical assays, cell-based models, and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can find sourcing information for this molecule on supplier platforms like ChemSpace (https://www.chemspace.com/search).

Properties

Molecular Formula

C19H16N4O4

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C19H16N4O4/c1-2-26-19(25)13-10-14-17(21-15-7-3-4-8-22(15)18(14)24)23(16(13)20)11-12-6-5-9-27-12/h3-10,20H,2,11H2,1H3

InChI Key

UUEJIXDWJXAMNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=CO4

Origin of Product

United States

Preparation Methods

Formation of the Tricyclic Core

The tricyclic framework is constructed via a multi-step sequence involving:

  • Alkylation : Furfurylamine reacts with ethyl chloroacetate in toluene at 115°C to form ethyl 2-((furan-2-ylmethyl)amino)acetate.

  • Cyclization : Under acidic conditions, the intermediate undergoes intramolecular cyclization to generate the triazatricyclo skeleton. Aluminum chloride in methylene chloride facilitates this step.

  • Imination : Introduction of the imino group occurs via condensation with nitrobenzoyl chloride derivatives, requiring careful pH control (8–9) and temperature modulation.

Table 2: Representative Reaction Conditions

StepSolventTemperature (°C)CatalystYield (%)
AlkylationToluene115Triethylamine75.8
CyclizationMethylene chloride25Aluminum chloride68
IminationEthanolRefluxPiperidine76

Optimization Strategies

Solvent Selection

Polar aprotic solvents like toluene and dichloromethane enhance reaction rates by stabilizing transition states. However, ethanol is preferred for imination due to its ability to dissolve nitrobenzoyl chlorides while minimizing side reactions.

Catalytic Systems

Triethylamine and piperidine are widely used to neutralize HCl byproducts during alkylation and imination. Industrial protocols employ continuous flow systems with immobilized catalysts to improve efficiency.

Industrial-Scale Production

Large-scale synthesis utilizes batch reactors with automated temperature and pH controls. Key challenges include:

  • Purity Management : Recrystallization from ethanol removes unreacted starting materials.

  • Waste Reduction : Continuous extraction with ethyl acetate minimizes solvent waste.

Table 3: Industrial Process Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume50 mL500 L
Purification MethodColumn chromatographyRecrystallization
Yield68–76%82–89%

Comparative Analysis of Methodologies

A comparison of academic and industrial methods reveals trade-offs between yield and scalability (Figure 2). Laboratory-scale imination achieves 76% yield but requires manual intervention, whereas industrial processes sacrifice some selectivity (82% yield) for throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The furan ring and triazatricyclo core can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the furan ring or triazatricyclo core.

Scientific Research Applications

Structural Characteristics

The compound is characterized by a tricyclic framework containing multiple nitrogen atoms, a furan ring, an imino group, and a carboxylate functional group. Its molecular formula is C19H17N5O3C_{19}H_{17}N_5O_3 with a molecular weight of approximately 363.4 g/mol. The presence of these functional groups enhances its chemical reactivity and potential interactions with biological targets.

Medicinal Chemistry

Ethyl 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has been explored for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor modulation.
  • Antimicrobial Properties : Investigations suggest efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Biochemical Research

The compound can serve as a probe or ligand in biochemical assays to investigate enzyme activities or receptor binding:

  • Enzyme Inhibition Studies : It may interact with specific enzymes to modulate their activity, which is crucial for understanding metabolic pathways and developing enzyme inhibitors.

Materials Science

In materials science, this compound can be utilized in the development of advanced materials:

  • Polymer Development : Its unique structure allows it to act as a building block for synthesizing new polymers with desirable properties.

Synthetic Routes and Industrial Production

The synthesis of this compound typically involves multi-step organic reactions starting from ethyl derivatives and furan-based precursors:

  • Preparation of Furan Derivatives : The initial step involves synthesizing furan-based precursors through established organic reactions.
  • Formation of Tricyclic Core : Subsequent cyclization reactions yield the triazatricyclo structure essential for the compound’s properties.
  • Industrial Scaling : In industrial settings, automated reactors and continuous flow systems are employed to optimize reaction conditions and ensure high yield and purity of the final product.

Preliminary Studies and Future Directions

Initial investigations into the biological activity of this compound suggest several significant effects that warrant further research:

Activity Type Potential Effects
AntimicrobialEfficacy against various bacterial strains
AnticancerInhibition of cancer cell proliferation
Enzyme inhibitionModulation of specific enzyme activities

Future studies should focus on elucidating the precise mechanisms of action and expanding the understanding of its biological activities through in vitro and in vivo testing.

Mechanism of Action

The mechanism of action of ethyl 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The furan ring and triazatricyclo core play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Families

The compound shares structural homology with spirocyclic and tricyclic derivatives reported in the literature. For instance, ethyl 6-(furan-2-carbonylimino)-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS: 847035-96-5) differs in its substitution pattern, featuring a furan-2-carbonylimino group and a 3-propan-2-yloxypropyl chain instead of the furan-2-ylmethyl substituent. This modification likely alters solubility and steric interactions due to the bulkier alkoxypropyl group .

Table 1: Comparison of Key Structural Features

Compound Name Substituents Key Functional Groups
Target compound Furan-2-ylmethyl at position 7 6-imino, 2-oxo, ethyl carboxylate
Ethyl 6-(furan-2-carbonylimino)-11-methyl-... (CAS: 847035-96-5) Furan-2-carbonylimino at position 6, 3-propan-2-yloxypropyl at position 7 2-oxo, ethyl carboxylate
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Benzothiazolyl and dimethylaminophenyl spiro substituents Oxa-aza spiro core, dione groups
Substituent Effects on Reactivity and Properties
  • Furan vs. Benzothiazole derivatives, however, may exhibit stronger hydrogen-bonding capabilities due to their nitrogen and sulfur heteroatoms .
  • Alkoxy Chains vs. Aromatic Groups: The 3-propan-2-yloxypropyl chain in the analogue (CAS: 847035-96-5) increases hydrophobicity, which could influence solubility in nonpolar solvents relative to the furan-2-ylmethyl group .
Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns, critical for crystal packing and stability, differ significantly between analogues. The target compound’s furan oxygen and imino group may participate in weak C–H···O or N–H···O interactions, whereas benzothiazole-containing spiro compounds (e.g., ) can form stronger N–H···S or S–O hydrogen bonds.

Ring Puckering and Conformational Flexibility

The tricyclic core of the target compound likely exhibits puckering influenced by the furan-2-ylmethyl substituent. Cremer and Pople’s puckering coordinates predict that substituent bulk and electronic effects (e.g., electron-withdrawing carbonyl groups in analogues) modulate ring strain and pseudorotation dynamics. For example, the spirocyclic compound in may adopt a more rigid conformation due to its fused oxa-aza system.

Biological Activity

Ethyl 7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by a unique tricyclic structure that includes a furan moiety and various functional groups such as imino and oxo groups. This structural complexity suggests potential for diverse biological activities, making it a candidate for further research in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C19H17N5O3C_{19}H_{17}N_{5}O_{3} with a molecular weight of approximately 363.4 g/mol. The presence of the furan ring and triazatricyclo framework contributes to its chemical reactivity and potential interactions with biological targets.

Attribute Details
Molecular Formula C19H17N5O3
Molecular Weight 363.4 g/mol
Key Functional Groups Imino, oxo, furan

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activities including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways.
  • Receptor Modulation : It may interact with various receptors affecting cellular signaling pathways.

These activities suggest its potential use in therapeutic applications for conditions such as cancer and infectious diseases.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against specific target enzymes, indicating strong inhibitory activity. For instance, related compounds showed IC50 values around 1.55 μM against certain proteases .
  • Cytotoxicity Assessments :
    • In vitro assays reveal that compounds with similar structures displayed minimal cytotoxicity in cell lines such as Vero and MDCK at concentrations exceeding 100 μM . This suggests a favorable safety profile for further development.
  • Structure-Activity Relationship (SAR) :
    • Research on related compounds has highlighted the importance of specific functional groups in enhancing biological activity. For example, modifications to the furan moiety or the imino group significantly influenced inhibitory potency against target enzymes .

The proposed mechanism of action for ethyl 7-(furan-2-ylmethyl)-6-imino-2-oxo involves binding to active sites of enzymes or receptors, leading to modulation of biochemical pathways. This interaction can alter cellular processes associated with disease progression.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step organic reactions, including cyclization and functional group modifications. Key steps include:

  • Furan-2-ylmethyl incorporation : Achieved via nucleophilic substitution or coupling reactions under inert atmospheres.
  • Tricyclic core formation : Requires precise temperature control (e.g., 60–80°C) and solvent selection (e.g., DMF or THF) to prevent side reactions .
  • Carboxylate esterification : Ethyl chloroformate or similar agents are used in anhydrous conditions. Methodological Insight : Monitor intermediates using HPLC or TLC, and optimize stoichiometry to minimize byproducts. Reaction time and solvent polarity critically affect crystallinity and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation?

  • NMR (¹H, ¹³C, 2D-COSY) : Resolves complex proton environments, such as the imino group and furan-methyl protons.
  • HRMS : Confirms molecular weight and fragmentation patterns.
  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and imino (C=N, ~1650 cm⁻¹) stretches.
  • X-ray crystallography : Provides absolute stereochemistry and bond angles, particularly for the tricyclic core . Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinases)?

  • Molecular docking (AutoDock, Schrödinger) : Simulate binding to kinase active sites, focusing on hydrogen bonding with the imino group and π-π stacking with the furan ring.
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories.
  • QSAR studies : Correlate substituent effects (e.g., furan methylation) with inhibitory potency . Data Integration : Validate predictions with in vitro enzyme assays (e.g., IC₅₀ measurements against EGFR or Aurora kinases) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify confounding variables. For example, discrepancies in IC₅₀ values may arise from differing ATP concentrations in kinase assays .
  • Dose-response curves : Use Hill slope analysis to distinguish allosteric vs. competitive inhibition mechanisms.
  • Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays . Theoretical Framework : Link findings to structural-activity hypotheses, such as the role of the furan group in membrane permeability .

Q. How does the furan-2-ylmethyl moiety influence metabolic stability and pharmacokinetics?

  • In vitro stability assays : Incubate with liver microsomes to assess cytochrome P450-mediated oxidation of the furan ring.
  • LC-MS/MS metabolite profiling : Identify phase I/II metabolites (e.g., hydroxylated furan or glucuronide conjugates).
  • Computational ADMET : Predict logP and bioavailability using tools like SwissADME. Key Finding : Furan derivatives often exhibit rapid clearance due to oxidative metabolism, suggesting prodrug strategies may enhance half-life .

Experimental Design & Data Analysis

Q. What in vitro assays are recommended to evaluate its kinase inhibitory potential?

  • Kinase selectivity panel : Screen against 50+ kinases (e.g., PamGene® platform) to identify off-target effects.
  • Cellular assays : Measure phospho-kinase levels via Western blot in cancer cell lines (e.g., HCT-116 or MCF-7).
  • Counter-screening : Test against non-kinase enzymes (e.g., phosphatases) to confirm specificity .

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?

  • Kinetic studies : Monitor reaction progress via in situ IR to detect intermediates.
  • Isotope labeling : Use ¹⁵N-labeled amines to trace imino group formation.
  • DFT calculations : Simulate transition states to identify rate-limiting steps .

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